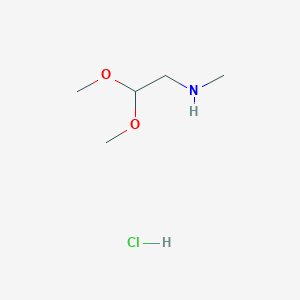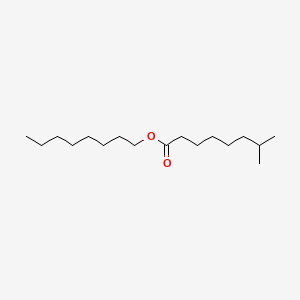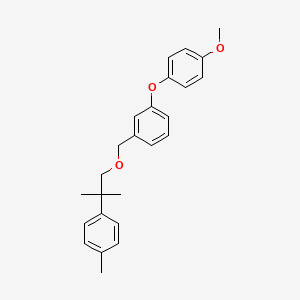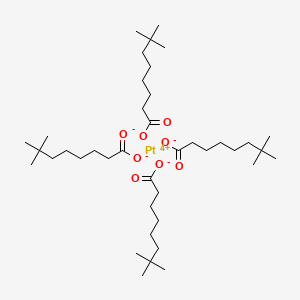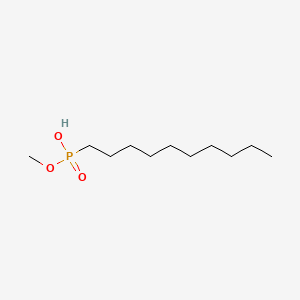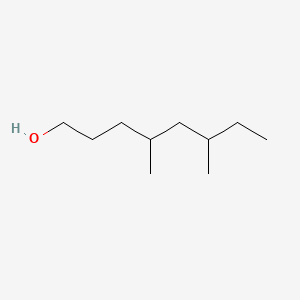
4,6-Dimethyloctan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dimethyloctan-1-ol is an organic compound with the molecular formula C10H22O and a molecular weight of 158.2811 g/mol . It is a type of alcohol characterized by the presence of two methyl groups attached to the fourth and sixth carbon atoms of an octane chain, with a hydroxyl group (-OH) at the first carbon position . This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4,6-Dimethyloctan-1-ol can be synthesized through several methods. One common approach involves the hydroboration-oxidation of 4,6-dimethyloctene . This method typically involves the following steps:
Hydroboration: The addition of borane (BH3) to the double bond of 4,6-dimethyloctene.
Oxidation: The oxidation of the resulting organoborane intermediate with hydrogen peroxide (H2O2) in the presence of a base, such as sodium hydroxide (NaOH), to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically requires optimized reaction conditions to ensure high yield and purity. Industrial methods may also incorporate advanced techniques such as continuous flow reactors and automated systems to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Dimethyloctan-1-ol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde (4,6-dimethyloctanal) or carboxylic acid (4,6-dimethyloctanoic acid) using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding alkane (4,6-dimethyloctane) using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3), and hydrogen halides (HX).
Major Products Formed
Oxidation: 4,6-Dimethyloctanal and 4,6-dimethyloctanoic acid.
Reduction: 4,6-Dimethyloctane.
Substitution: 4,6-Dimethyloctyl halides (e.g., 4,6-dimethyloctyl chloride, 4,6-dimethyloctyl bromide).
Applications De Recherche Scientifique
4,6-Dimethyloctan-1-ol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4,6-dimethyloctan-1-ol depends on its specific application. In biological systems, it may interact with cellular membranes and proteins, affecting their structure and function. The hydroxyl group allows it to form hydrogen bonds with other molecules, influencing its solubility and reactivity . The compound’s molecular targets and pathways involved in its effects are still under investigation, with ongoing research aimed at elucidating its precise mechanisms .
Comparaison Avec Des Composés Similaires
4,6-Dimethyloctan-1-ol can be compared with other similar compounds, such as:
4,6-Dimethyloctane: Lacks the hydroxyl group, making it less polar and less reactive in certain chemical reactions.
4,6-Dimethyloctanal: Contains an aldehyde group instead of a hydroxyl group, making it more reactive towards nucleophiles.
4,6-Dimethyloctanoic acid: Contains a carboxylic acid group, making it more acidic and capable of forming salts and esters.
The uniqueness of this compound lies in its specific structure, which combines the properties of an alcohol with the presence of two methyl groups, influencing its reactivity and applications .
Propriétés
Numéro CAS |
66719-33-3 |
|---|---|
Formule moléculaire |
C10H22O |
Poids moléculaire |
158.28 g/mol |
Nom IUPAC |
4,6-dimethyloctan-1-ol |
InChI |
InChI=1S/C10H22O/c1-4-9(2)8-10(3)6-5-7-11/h9-11H,4-8H2,1-3H3 |
Clé InChI |
JOWDWXPTKVUHBV-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)CC(C)CCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


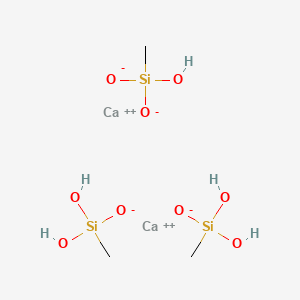
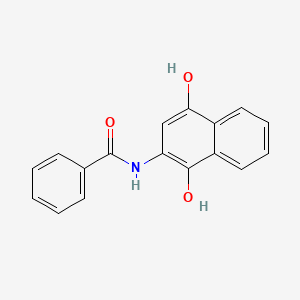


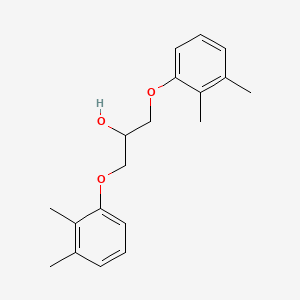
![4-Methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-4-ium iodide](/img/structure/B12647574.png)

